molecular formula C18H27NO3 B14353676 N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide CAS No. 90257-23-1

N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide

Katalognummer: B14353676
CAS-Nummer: 90257-23-1
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: VPWMYCNGFKADMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide is a chemical compound with a complex structure that includes a cyclohexane ring and a substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where substituents like halogens can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles like amines (NH₂R), thiols (SHR)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,4-Dimethylphenyl)cyclohexanecarboxamide
  • N-(3,4-Diethoxyphenyl)cyclohexanecarboxamide
  • N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

90257-23-1

Molekularformel

C18H27NO3

Molekulargewicht

305.4 g/mol

IUPAC-Name

N-(3,4-diethoxy-5-methylphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C18H27NO3/c1-4-21-16-12-15(11-13(3)17(16)22-5-2)19-18(20)14-9-7-6-8-10-14/h11-12,14H,4-10H2,1-3H3,(H,19,20)

InChI-Schlüssel

VPWMYCNGFKADMV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2CCCCC2)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.